molecular formula C23H24N2O3S B2850234 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide CAS No. 868676-74-8

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B2850234
CAS No.: 868676-74-8
M. Wt: 408.52
InChI Key: LRWZFZCDVORJGF-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with isopropylamine to form benzyl(isopropyl)amine. This intermediate is then reacted with sulfonyl chloride to produce benzyl(propan-2-yl)sulfonamide. Finally, the sulfonamide is coupled with N-phenylbenzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • N-substituted 4-sulfamoylbenzoic acid derivatives

Uniqueness

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-18(2)25(17-19-9-5-3-6-10-19)29(27,28)22-15-13-20(14-16-22)23(26)24-21-11-7-4-8-12-21/h3-16,18H,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZFZCDVORJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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